Cas no 16106-34-6 (8-Methylazocan-2-one)

8-Methylazocan-2-one 化学的及び物理的性質
名前と識別子
-
- SCHEMBL10382344
- 16106-34-6
- KOVHBGKCVHEYQL-UHFFFAOYSA-N
- EN300-7434297
- 8-methylazocan-2-one
- AKOS006354819
- 8-methylperhydroazocin-2-one
- 8-Methylazocan-2-one
-
- インチ: 1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10)
- InChIKey: KOVHBGKCVHEYQL-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCCC(C)N1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 29.1Ų
8-Methylazocan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7434297-10.0g |
8-methylazocan-2-one |
16106-34-6 | 95% | 10.0g |
$6390.0 | 2024-05-24 | |
1PlusChem | 1P028IQS-1g |
8-methylazocan-2-one |
16106-34-6 | 95% | 1g |
$1898.00 | 2023-12-20 | |
1PlusChem | 1P028IQS-2.5g |
8-methylazocan-2-one |
16106-34-6 | 95% | 2.5g |
$3662.00 | 2023-12-20 | |
Enamine | EN300-7434297-0.1g |
8-methylazocan-2-one |
16106-34-6 | 95% | 0.1g |
$515.0 | 2024-05-24 | |
Enamine | EN300-7434297-1.0g |
8-methylazocan-2-one |
16106-34-6 | 95% | 1.0g |
$1485.0 | 2024-05-24 | |
Enamine | EN300-7434297-2.5g |
8-methylazocan-2-one |
16106-34-6 | 95% | 2.5g |
$2912.0 | 2024-05-24 | |
Enamine | EN300-7434297-5.0g |
8-methylazocan-2-one |
16106-34-6 | 95% | 5.0g |
$4309.0 | 2024-05-24 | |
Enamine | EN300-7434297-0.05g |
8-methylazocan-2-one |
16106-34-6 | 95% | 0.05g |
$344.0 | 2024-05-24 | |
1PlusChem | 1P028IQS-100mg |
8-methylazocan-2-one |
16106-34-6 | 95% | 100mg |
$699.00 | 2024-06-20 | |
1PlusChem | 1P028IQS-50mg |
8-methylazocan-2-one |
16106-34-6 | 95% | 50mg |
$487.00 | 2024-06-20 |
8-Methylazocan-2-one 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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S. Ahmed Chem. Commun., 2009, 6421-6423
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
8-Methylazocan-2-oneに関する追加情報
Comprehensive Overview of 8-Methylazocan-2-one (CAS No. 16106-34-6): Properties, Applications, and Research Insights
8-Methylazocan-2-one (CAS No. 16106-34-6) is a heterocyclic organic compound belonging to the azocane family, characterized by an eight-membered ring structure with a ketone functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular framework, which serves as a versatile scaffold for drug discovery. The CAS registry number 16106-34-6 is a critical identifier for researchers seeking precise chemical data, ensuring accuracy in literature reviews and regulatory compliance.
In recent years, the demand for 8-Methylazocan-2-one derivatives has surged, driven by their potential applications in medicinal chemistry. Scientists are particularly interested in its role as an intermediate for synthesizing bioactive molecules targeting neurological disorders and metabolic diseases. The compound’s azocane ring system mimics natural alkaloids, making it a valuable candidate for developing novel therapeutics. Online searches for "8-Methylazocan-2-one synthesis" and "CAS 16106-34-6 suppliers" reflect growing industrial and academic interest.
From a structural perspective, 8-Methylazocan-2-one exhibits notable stability and solubility in polar solvents, facilitating its use in catalytic reactions and combinatorial chemistry. Its ketone moiety allows for further functionalization, enabling the creation of libraries of analogs for high-throughput screening. Researchers frequently query "8-Methylazocan-2-one reactivity" and "azocane-based drug design" to explore its synthetic versatility, underscoring its relevance in modern organic synthesis.
Environmental and sustainability considerations are also shaping discussions around CAS No. 16106-34-6. Green chemistry initiatives emphasize the need for eco-friendly synthesis routes, prompting investigations into catalytic hydrogenation and biocatalytic methods for producing 8-Methylazocan-2-one. Searches like "sustainable synthesis of azocanones" highlight this trend, aligning with global efforts to reduce hazardous waste in chemical manufacturing.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for characterizing 8-Methylazocan-2-one and its derivatives. Quality control protocols for CAS 16106-34-6 often involve HPLC purity assays, ensuring compliance with pharmaceutical standards. Queries like "analytical methods for azocan-2-ones" demonstrate the importance of robust validation in industrial and research settings.
In conclusion, 8-Methylazocan-2-one (CAS No. 16106-34-6) represents a pivotal building block in synthetic and medicinal chemistry. Its adaptability, coupled with emerging sustainable synthesis methods, positions it as a compound of enduring scientific and commercial value. As research progresses, keywords such as "8-Methylazocan-2-one applications" and "azocane ring pharmacology" will continue to dominate scholarly and industrial discourse.
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